Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
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Overview
Description
Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate: is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a picolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction between 6-chloro-4-bromopicolinate and bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The chlorine atom in the picolinate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Boronic acids or alcohols.
Reduction: Boranes.
Substitution: Amino or thiol-substituted picolinates.
Scientific Research Applications
Chemistry: Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic ester group can interact with biological targets, making it a candidate for enzyme inhibitors and receptor modulators .
Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices. Its unique reactivity allows for the functionalization of surfaces and the creation of novel materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate involves the interaction of its boronic ester group with molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and receptor modulation. The picolinate moiety can enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazole
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Uniqueness: Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is unique due to the presence of both a boronic ester and a picolinate moiety. This combination imparts distinct reactivity and binding properties, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)16-10(15)7-8/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAVYKAPWOGLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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